molecular formula C16H15BrO3 B7763680 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde

3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde

Cat. No.: B7763680
M. Wt: 335.19 g/mol
InChI Key: MCRZEGYDSTZPBA-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₁₆H₁₅BrO₃ and a molecular weight of 347.21 g/mol . Its structure features a bromine atom at the 3-position, a methoxy group at the 5-position, and a bulky 3-methylbenzyloxy substituent at the 4-position of the benzaldehyde core. This compound is primarily utilized as a synthetic intermediate in the preparation of bioactive molecules, such as bromophenols, which exhibit antimicrobial, antitumor, and antioxidant properties . Its structural complexity and substitution pattern make it a versatile precursor for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRZEGYDSTZPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with 4-hydroxy-5-methoxybenzaldehyde , a phenolic aldehyde derivative. This precursor is accessible via the Reimer-Tiemann reaction applied to 4-hydroxy-5-methoxybenzene, where chloroform and a strong base (e.g., NaOH) introduce the aldehyde group ortho to the hydroxyl group. Subsequent protection of the hydroxyl group at position 4 is critical to direct subsequent bromination.

Key Reaction:

4-Hydroxy-5-methoxybenzeneNaOHCHCl34-Hydroxy-5-methoxybenzaldehyde\text{4-Hydroxy-5-methoxybenzene} \xrightarrow[\text{NaOH}]{CHCl_3} \text{4-Hydroxy-5-methoxybenzaldehyde}

Protection of the Hydroxyl Group

The 4-hydroxy group is protected as a 3-methylbenzyl ether to prevent undesired side reactions during bromination. This is achieved by reacting 4-hydroxy-5-methoxybenzaldehyde with 3-methylbenzyl bromide in the presence of a base (e.g., K2_2CO3_3) in a polar aprotic solvent like dimethylformamide (DMF):

4-Hydroxy-5-methoxybenzaldehyde+3-Methylbenzyl bromideK2CO3DMF4-(3-Methylbenzyloxy)-5-methoxybenzaldehyde\text{4-Hydroxy-5-methoxybenzaldehyde} + \text{3-Methylbenzyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{4-(3-Methylbenzyloxy)-5-methoxybenzaldehyde}

Optimization Note:

  • Maintaining anhydrous conditions and a temperature of 80–100°C improves yields (70–85%).

Regioselective Bromination

Bromination at position 3 is achieved using bromine (Br2_2) in the presence of iron(III) bromide (FeBr3_3) as a Lewis acid. The electron-donating methoxy and benzyloxy groups direct electrophilic substitution to position 3:

4-(3-Methylbenzyloxy)-5-methoxybenzaldehyde+Br2FeBr3CH2Cl23-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde\text{4-(3-Methylbenzyloxy)-5-methoxybenzaldehyde} + \text{Br}2 \xrightarrow[\text{FeBr}3]{\text{CH}2\text{Cl}2} \text{3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde}

Critical Parameters:

  • Temperature: 0–5°C to minimize polybromination.

  • Solvent: Dichloromethane ensures homogeneity and facilitates Br2_2 diffusion.

Comparative Analysis of Bromination Methods

MethodReagentsConditionsYield (%)Purity (%)
Electrophilic BrominationBr2_2, FeBr3_30–5°C, CH2_2Cl2_265–7595
N-Bromosuccinimide (NBS)NBS, AIBNReflux, CCl4_450–6090
HBr/H2_2O2_2HBr, H2_2O2_2RT, AcOH40–5085

Key Insight:
Electrophilic bromination with Br2_2/FeBr3_3 offers superior regioselectivity and yield compared to radical-based (NBS) or oxidative (HBr/H2_2O2_2) methods.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction: The crude product is washed with NaHSO3_3 to remove excess Br2_2, followed by water to eliminate FeBr3_3 residues.

  • Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) separates the target compound from di-brominated byproducts.

Spectroscopic Data

TechniqueKey Signals
1^1H NMR (400 MHz, CDCl3_3)δ 9.82 (s, 1H, CHO), 7.45–7.20 (m, 4H, Ar-H), 5.15 (s, 2H, OCH2_2), 3.89 (s, 3H, OCH3_3), 2.38 (s, 3H, CH3_3)
13^{13}C NMR (100 MHz, CDCl3_3)δ 191.2 (CHO), 159.8 (C-OCH3_3), 137.5–114.2 (Ar-C), 70.1 (OCH2_2), 55.6 (OCH3_3), 21.4 (CH3_3)
IR (KBr)2850 cm1^{-1} (CHO), 1600 cm1^{-1} (C=C), 1250 cm1^{-1} (C-O-C)

Industrial Scalability and Challenges

Solvent Recycling

Dichloromethane, used in bromination, is distilled and reused to reduce costs.

Byproduct Management

  • Di-brominated Byproducts: Minimized by controlling Br2_2 stoichiometry (1.05 equiv).

  • 3-Methylbenzyl Bromide Excess: Recovered via fractional distillation.

Alternative Synthetic Routes

Ullmann Coupling Approach

Aryl halides can undergo coupling with 3-methylbenzyl alcohol using copper catalysts, but this method suffers from low yields (<40%).

Directed Ortho-Metalation (DoM)

Using a directing group (e.g., trimethylsilyl) at position 4 enables precise bromination, but the additional steps reduce overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzoic acid.

    Reduction: 3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Benzaldehyde Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde (Target Compound) Br (3), OMe (5), 3-Me-benzyloxy (4) 347.21 Bulky 3-methylbenzyloxy group enhances lipophilicity and steric hindrance
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde Br (2,3), OH (4), OMe (5) 327.96 Dual bromine atoms increase reactivity but reduce solubility
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde Br (3), Cl (4), CF₃ (5) 287.46 Strong electron-withdrawing CF₃ group enhances electrophilicity
3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde Br (3), Cl (5), benzyloxy (4) 339.60 Chlorine at 5-position increases polarity compared to methoxy
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde Br (3), OMe (5), 3-F-benzyloxy (4) 365.19 Fluorine introduces electronegativity, altering electronic density

Key Observations:

Compounds with electron-withdrawing groups (e.g., CF₃ in , Cl in ) exhibit increased electrophilicity at the aldehyde carbon, favoring reactions like nucleophilic additions or condensations . Dual halogens (e.g., 2,3-dibromo in ) enhance reactivity in cross-coupling reactions but reduce solubility in polar solvents .

Biological Relevance: Bromophenols derived from the target compound and its analogs (e.g., ) show enhanced antimicrobial activity due to halogen-mediated disruption of microbial membranes . The 3-methylphenyl group in the target compound may improve blood-brain barrier penetration compared to derivatives with polar substituents (e.g., OH in ) .

Table 2: Reactivity in Catalytic Reactions

Catalyst Substituent (Position) Reaction Rate (k, s⁻¹) Equilibrium Constant (K)
p-Methoxy 0.45 ± 0.02 1.2 × 10³
p-Bromo 0.62 ± 0.03 2.8 × 10³
p-CF₃ 0.89 ± 0.04 5.6 × 10³
Target Compound (mixed) Inferred: ~0.55 Inferred: ~2.0 × 10³
  • The target compound ’s mixed substituents (bromo and methoxy) likely result in intermediate reactivity between p-bromo and p-methoxy derivatives, as bromo is electron-withdrawing while methoxy is electron-donating .
  • Derivatives with para-substituted electron-withdrawing groups (e.g., CF₃ in ) exhibit higher reaction rates due to increased electrophilicity .

Solubility and Physicochemical Properties

  • The target compound ’s 3-methylbenzyloxy group reduces water solubility compared to analogs with smaller substituents (e.g., OH in or OMe in ).
  • Halogen-rich derivatives (e.g., 2,3-dibromo in ) show lower solubility in polar solvents but better performance in lipid-rich environments .

Biological Activity

3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde is a synthetic compound characterized by its unique molecular structure, which includes bromine and methoxy functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C16H15BrO3
  • Molecular Weight : 335.2 g/mol
  • Structure : The compound features a bromine atom, two methoxy groups, and a phenyl ring substituted with a methyl group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Preliminary studies indicate that 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells. The cytotoxic effects were particularly notable in T-lymphoblastic cell lines, with IC50 values reported in the low nanomolar range:

Cell LineIC50 (nM)
T-Lymphoblastic Cells9
HeLa S3 (Cervical Cancer)>10
HepG2 (Liver Cancer)>10

These findings suggest a selective cytotoxicity profile that could be beneficial for therapeutic applications.

The precise mechanism by which 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets, including enzymes involved in cell signaling pathways and gene expression modulation. This interaction may lead to altered cellular responses, promoting apoptosis in cancer cells while minimizing effects on healthy cells.

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study concluded that further investigation into its structure-activity relationship (SAR) could yield more potent derivatives.
  • Antimicrobial Evaluation :
    Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via sequential functionalization of a benzaldehyde scaffold. A typical route involves:
  • Step 1 : Bromination of 5-methoxy-4-hydroxybenzaldehyde using N-bromosuccinimide (NBS) under acidic conditions to introduce the bromine atom .
  • Step 2 : Protection of the phenolic hydroxyl group via alkylation with 3-methylbenzyl bromide. This is achieved using a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
  • Optimization : Elevated temperatures (80–100°C) and excess benzyl bromide (1.2–1.5 equivalents) improve conversion rates. Monitoring via TLC (ethyl acetate/petroleum ether) ensures reaction completion .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, benzaldehyde proton at δ 10.0–10.5 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (monoclinic system, space group P2₁/c) resolves steric effects of the 3-methylbenzyl group and validates bond angles (e.g., C–O–C ~117°) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₆H₁₅BrO₃: 335.19) .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., bromine, methoxy) influence electrophilic aromatic substitution (EAS) reactivity in this compound?

  • Methodological Answer :
  • Bromine : Acts as a strong electron-withdrawing group, directing EAS to the para position relative to itself. This is confirmed via nitration studies, where NO₂⁺ preferentially attacks the para site .
  • Methoxy Group : Electron-donating via resonance, competing with bromine’s inductive effects. Computational studies (DFT) show partial charge redistribution at the benzaldehyde carbonyl (e.g., Mulliken charge: −0.45 e), enhancing electrophilicity .
  • Contradiction Note : Conflicting regioselectivity reports arise when using bulky electrophiles (e.g., tert-butyl groups), where steric hindrance from the 3-methylbenzyl substituent overrides electronic effects .

Q. What strategies resolve contradictions in reported biological activities of Schiff base derivatives derived from this compound?

  • Methodological Answer :
  • Structural Variability : Schiff bases formed with 4-methoxyaniline () vs. 2-hydrazinopyridine () exhibit divergent biological activities due to differences in imine geometry (e.g., trans vs. cis configurations) .
  • Data Harmonization : Meta-analysis of IC₅₀ values (e.g., antimicrobial assays) using standardized protocols (e.g., broth microdilution) minimizes variability. For example, derivatives with π-π stacking interactions (centroid distance ~3.76 Å) show enhanced DNA intercalation .
  • Crystallographic Validation : Resolving hydrogen-bonding networks (e.g., O–H⋯N interactions) clarifies discrepancies in enzyme inhibition potency .

Experimental Design & Data Analysis

Q. How can reaction byproducts during alkylation of the phenolic group be minimized?

  • Methodological Answer :
  • Byproduct Source : Competing O- vs. C-alkylation due to solvent polarity.
  • Mitigation :
  • Use anhydrous DMF and molecular sieves to suppress hydrolysis .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance selectivity for O-alkylation .
  • Monitor byproducts via LC-MS; common impurities include di-alkylated products (retention time ~12.5 min, C₁₈H₁₉BrO₃) .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • DFT Calculations : Optimize Pd(0)-catalyzed coupling transition states. The bromine’s σ-hole (electrostatic potential ~+25 kcal/mol) facilitates oxidative addition .
  • Ligand Screening : Bidentate ligands (e.g., XPhos) reduce energy barriers (ΔG‡ ~18 kcal/mol) compared to monodentate ligands (ΔG‡ ~24 kcal/mol) .
  • Experimental Validation : Correlate computed activation energies with yields (e.g., 75% yield with XPhos vs. 45% with PPh₃) .

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